(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid CAS number
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid CAS number
An In-Depth Technical Guide to (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid
Abstract: This document provides a comprehensive technical overview of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, a key organic building block in modern medicinal chemistry. Its confirmed Chemical Abstracts Service (CAS) number is 870777-26-7 [1][2]. This guide delineates the compound's physicochemical properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, and explores its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the practical causality behind experimental choices to ensure reproducibility and success in the laboratory.
Compound Identification and Physicochemical Properties
(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a dichlorinated benzyl ether structure. This unique combination of functional groups makes it an invaluable reagent for introducing complex structural motifs into target molecules. The boronic acid group serves as the reactive handle for carbon-carbon bond formation, while the substituted benzyl ether portion provides a scaffold that can be found in numerous biologically active compounds.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 870777-26-7 | [1][2] |
| Molecular Formula | C₁₃H₁₁BCl₂O₃ | [1][2] |
| Molecular Weight | 296.94 g/mol | [1][2] |
| MDL Number | MFCD06798081 | [1] |
| SMILES | ClC1=CC=CC=C1COC2=CC=C(B(O)O)C=C2Cl |[1] |
Table 2: Physicochemical Data and Handling
| Property | Value | Rationale & Remarks |
|---|---|---|
| Appearance | White to off-white solid | Typical for purified organic boronic acids. |
| Purity | ≥95% - 98% | Varies by supplier; high purity is critical for catalytic reactions to avoid catalyst poisoning. |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from moisture | [1] Boronic acids are prone to dehydration to form boroxines and are sensitive to oxidation. Cold, inert storage maximizes shelf-life. |
| Hazard Statements | H315, H319, H335 | [1] Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE) is mandatory. |
| Precautionary Statements | P261, P302+P352, P305+P351+P338 |[1] Avoid breathing dust, wash skin thoroughly after handling, and use appropriate eye/face protection. |
Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids is a well-established field in organic chemistry. A robust and common strategy involves the metal-halogen exchange of an aryl halide followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. This approach provides a high degree of regiochemical control.
A plausible and efficient synthetic pathway for (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid starts from the readily available precursor 2-chloro-4-bromophenol. The synthesis is a multi-step process designed to first install the benzyl ether moiety and then convert the aryl bromide into the target boronic acid.
Caption: Synthetic workflow for the target boronic acid.
Detailed Synthetic Protocol
This protocol is a representative method adapted from established procedures for arylboronic acid synthesis[3].
Step 1: Synthesis of 1-Bromo-2-chloro-4-((2-chlorobenzyl)oxy)benzene
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Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-bromophenol (10.0 g, 48.2 mmol), anhydrous potassium carbonate (13.3 g, 96.4 mmol), and acetone (200 mL).
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Reaction: Add 2-chlorobenzyl bromide (12.9 g, 62.7 mmol) to the stirring suspension. Heat the mixture to reflux and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Causality: The Williamson ether synthesis is a classic Sₙ2 reaction. Acetone is a suitable polar aprotic solvent, and K₂CO₃ is a cost-effective base strong enough to deprotonate the phenol, forming the nucleophilic phenoxide. Refluxing provides the necessary activation energy.
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Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ether intermediate.
Step 2: Synthesis of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid
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Setup: In a flame-dried, three-neck 500 mL flask under an inert nitrogen atmosphere, dissolve the intermediate ether (10.0 g, 30.1 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
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Lithiation: Cool the solution to -78°C using an acetone/dry ice bath. Add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.1 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70°C. Stir at -78°C for 1 hour.
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Causality: The low temperature is critical to prevent side reactions and ensure the selective metal-halogen exchange at the more reactive C-Br bond, forming the highly reactive aryllithium species. THF is the solvent of choice due to its ability to solvate the lithium cation.
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Borylation: While maintaining the temperature at -78°C, add triisopropyl borate (9.0 mL, 39.1 mmol) dropwise. Allow the mixture to stir at -78°C for 2 hours, then warm slowly to room temperature overnight.
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Causality: The aryllithium acts as a potent nucleophile, attacking the electrophilic boron atom of the borate ester. Triisopropyl borate is often preferred over trimethyl borate as it can reduce the formation of over-arylated boron species.
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Hydrolysis & Isolation: Cool the reaction mixture to 0°C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1 hour. Extract the product with ethyl acetate (3 x 100 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by trituration with a hexane/diethyl ether mixture or by recrystallization to afford the final product.
Core Application: Suzuki-Miyaura Cross-Coupling
The paramount application of (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl scaffolds that are ubiquitous in pharmaceuticals and material science[4][5].
The reaction involves a palladium catalyst, a base, and the coupling of an organoboron species with an organohalide or triflate[6]. The choice of catalyst, ligand, base, and solvent is crucial and depends on the reactivity of the coupling partners.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling the title boronic acid with a representative aryl bromide.
Table 3: Reagents for a Typical Suzuki Coupling Reaction
| Reagent | Molar Eq. | Purpose |
|---|---|---|
| Aryl Bromide (Ar-Br) | 1.0 | Electrophilic coupling partner |
| (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid | 1.2 - 1.5 | Nucleophilic coupling partner; slight excess ensures full consumption of the halide. |
| Pd(PPh₃)₄ | 0.02 - 0.05 | Palladium(0) catalyst source. |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Base; essential for activating the boronic acid for transmetalation. Cesium carbonate is often more effective for less reactive halides. |
| Solvent (e.g., Dioxane/H₂O) | - | A mixed solvent system often enhances solubility and reaction rates. |
Step-by-Step Procedure:
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Setup: To a reaction vial or flask, add the aryl bromide (1.0 mmol), (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
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Solvent & Catalyst Addition: Add the solvent system (e.g., 8 mL of dioxane and 2 mL of water) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
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Causality: Degassing the solvent prior to addition is best practice. The catalyst is added last to minimize premature decomposition. The presence of water can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[7]
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Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
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Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
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Purification: Purify the resulting crude biaryl product via flash column chromatography to obtain the desired compound.
Significance in Drug Discovery
Boronic acids are pivotal in medicinal chemistry, not only as synthetic intermediates but also as pharmacophores in their own right, with drugs like Bortezomib (Velcade) showcasing their therapeutic potential.[8][9] The title compound, (3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid, serves as a sophisticated building block for constructing molecules with potential applications in oncology and other therapeutic areas. For instance, the core structure bears resemblance to moieties found in tyrosine kinase inhibitors like Lapatinib, which targets the HER2/EGFR pathways in breast cancer.[10] The strategic placement of chlorine atoms can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites susceptible to oxidative metabolism.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, National Library of Medicine. [Link]
- Synthetic method of p-chlorophenylboronic acid.
-
Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-Thiadiazole. National Institutes of Health (NIH). [Link]
-
Boron Chemistry for Medical Applications. MDPI. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
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A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health (NIH). [Link]
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(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid. Lead Sciences. [Link]
Sources
- 1. 870777-26-7|(3-Chloro-4-((2-chlorobenzyl)oxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. usbio.net [usbio.net]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
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